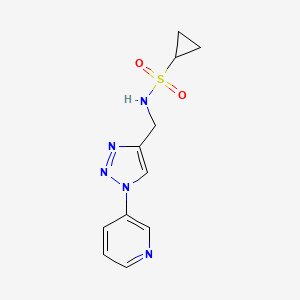

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide

Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide is a heterocyclic sulfonamide derivative featuring a pyridine-triazole hybrid core linked to a cyclopropanesulfonamide group. This compound combines the rigidity of the cyclopropane ring with the aromatic and hydrogen-bonding capabilities of the pyridine-triazole system, making it a candidate for applications in medicinal chemistry and materials science. Structural characterization of such compounds often employs crystallographic software like SHELXL for refinement .

Properties

IUPAC Name |

N-[(1-pyridin-3-yltriazol-4-yl)methyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2S/c17-19(18,11-3-4-11)13-6-9-8-16(15-14-9)10-2-1-5-12-7-10/h1-2,5,7-8,11,13H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJLJMLVUNBOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and triazole intermediatesThe final step involves the sulfonamide formation by reacting the intermediate with a sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the nitrogen atoms in the triazole ring.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the pyridine or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Features

The compound’s uniqueness lies in its 1,2,3-triazole-pyridine scaffold and cyclopropanesulfonamide substituent. Below is a comparison with similar sulfonamide-containing heterocycles from the literature:

Table 1: Structural Comparison of Selected Sulfonamide Derivatives

Substituent Effects on Physicochemical Properties

- Cyclopropane vs.

- Sulfonamide Positioning : The sulfonamide in the target compound is directly attached to a cyclopropane, whereas analogues like and feature sulfonamides linked to pyridine or benzene rings. This difference alters electronic distribution and hydrogen-bonding capacity .

- Halogen Substituents : Compounds like (4-chlorophenyl) and (fluorophenyl) include halogens that enhance lipophilicity and metabolic stability. The absence of halogens in the target compound may improve aqueous solubility.

Spectroscopic and Analytical Data

- IR Spectroscopy : The target compound’s triazole and sulfonamide groups would exhibit characteristic peaks at ~1384–1170 cm⁻¹ (SO₂ stretching) and ~1550–1490 cm⁻¹ (C=N/C=C), similar to .

- NMR Signatures : The pyridine-triazole protons in the target compound would resonate at δ ~7.5–9.5 ppm (cf. pyridine protons in at δ 7.35–9.26 ppm) .

Biological Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide is a complex organic compound that combines a cyclopropanesulfonamide structure with a pyridine and a triazole moiety. This unique combination suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and cytotoxic effects against various cancer cell lines.

Structural Characteristics

The compound features:

- Pyridine Ring : Known for its role in enhancing the biological activity of pharmaceuticals.

- Triazole Ring : Associated with various pharmacological effects, including antifungal and anticancer activities.

- Cyclopropanesulfonamide Group : This moiety contributes to the compound's ability to interact with biological targets.

Biological Activity Overview

The biological activity of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide has been investigated in various studies. The following table summarizes key findings regarding its biological activities:

Antimicrobial Activity

Research indicates that compounds similar to N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide exhibit significant antimicrobial properties. The presence of the sulfonamide group is particularly notable for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

Enzyme Inhibition

A study highlighted the compound's potential as an inhibitor of c-Met kinase. This enzyme is often overexpressed in various cancers and plays a critical role in tumor growth and metastasis. The compound demonstrated an IC50 value comparable to established inhibitors like Foretinib, indicating strong inhibitory activity against c-Met kinase (IC50 = 0.090 μM) .

Cytotoxic Effects

In vitro studies have shown that N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide induces cytotoxicity in several cancer cell lines:

- A549 (Lung Cancer) : IC50 = 1.06 ± 0.16 μM

- MCF-7 (Breast Cancer) : IC50 = 1.23 ± 0.18 μM

- HeLa (Cervical Cancer) : IC50 = 2.73 ± 0.33 μM

These results suggest that the compound can effectively induce apoptosis and inhibit cell proliferation in cancer cells .

Case Studies and Experimental Findings

Several studies have explored the synthesis and biological evaluation of triazole derivatives similar to N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide:

Study 1: Triazolo-pyridazine Derivatives

A series of triazolo-pyridazine derivatives were synthesized and tested for their inhibitory activity against c-Met kinase. The promising results indicated moderate cytotoxicity across different cancer cell lines, establishing a foundation for further development .

Study 2: Structure–Activity Relationship (SAR)

Research focused on optimizing the structure of triazole derivatives revealed that specific substitutions on the pyridine ring significantly influenced cytotoxicity and enzyme inhibition profiles. This emphasizes the importance of chemical modifications for enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.